molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

Cat. No.: B126883
CAS No.: 3490-06-0
M. Wt: 195.26 g/mol
InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
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Description

N-Methylhomoveratrylamine: is an organic compound with the molecular formula C₁₁H₁₇NO₂ . It is a derivative of homoveratrylamine, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylhomoveratrylamine can be synthesized through several methods. One common method involves the reaction of homoveratrylamine with formaldehyde and formic acid, which results in the formation of this compound. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methylhomoveratrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Methylhomoveratrylamine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential neuromodulatory effects. It has been shown to influence the activity of certain neurotransmitters in the brain, making it a subject of interest in neuroscience.

Medicine: This compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a dopamine reuptake inhibitor, which could have implications for the treatment of neurological disorders.

Industry: this compound is used in the production of various industrial chemicals. Its role as a synthetic intermediate makes it valuable in the manufacture of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: N-Methylhomoveratrylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dopamine reuptake inhibitor sets it apart from other similar compounds, making it a valuable subject of research in neuroscience and medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188460
Record name N-Methylhomoveratrylamine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3490-06-0
Record name N-Methylhomoveratrylamine
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Record name N-Methylhomoveratrylamine
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Record name 3490-06-0
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Record name N-Methylhomoveratrylamine
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Record name 3,4-dimethoxy-N-methylphenethylamine
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Record name N-METHYLHOMOVERATRYLAMINE
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Synthesis routes and methods I

Procedure details

205 ml of a 28% strength solution of veratryl cyanide in methylbenzylamine (molar ratio 1:3.7) were pumped each hour upwards through a vertical hydrogenation reactor (diameter: 16 mm; height of packing: 600 mm; oil-heated jacket) which was packed with 511 g (800 ml) of catalyst (0.5% by weight of palladium on alumina) at 160° C. under 200 bar. Simultaneously, 100 l(STP)/h hydrogen were passed upwards through the reactor. After decompression to atmospheric pressure, excess methylbenzylamine was removed by distillation, and the discharge was analyzed by quantitative gas chromatography. 40 g (70%) of N-methylhomoveratrylamine were obtained per hour.
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Synthesis routes and methods II

Procedure details

Dissolve 16.5 g (57 mmol) of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide in a solution of 100 mL of 4N sodium hydroxide and 100 mL of methanol. Heat mixture at 60° C. for 1 h. After 1 h, cool reaction mixture to room temperature and extract with 2×200 mL of methylene chloride. Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to provide the crude title compound. Distill this material in vacuo to provide the title compound.
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxybenzeneethanamine (100 g) was mixed with benzaldehyde (59 g), and rotoevaporated to give an oil. Methyl iodide (69 ml) was then added and the mixture was heated for 48 h at 40° and then boiled with 80% ethanol (500 ml) for 3 h. After half of the ethanol had evaporated, the solution was treated with ether (1 liter) to give a solid that was filtered, washed with ether, treated with dilute sodium hydroxide and extracted with ether to give the title compound (80 g) as an oil that was distilled under reduced pressure, b.p. 0.1 mm; 92°-95°.
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69 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

The product of (i) was reduced in dry tetrahydrofuran or diethylether in conventional manner by the addition of 3 equivalents of LiAlH4 and subsequent refluxing of the mixture for 0.5-1 hr. After cooling and filtration, the solvent was evaporated and the product obtained by first extraction of the ethereal phase at pH 4, then at pH 10 with methylene chloride. Drying and evaporation of the solvent yielded 50-60% nearly pure oily product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylhomoveratrylamine
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N-Methylhomoveratrylamine
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Customer
Q & A

Q1: What is the structural characterization of N-Methylhomoveratrylamine?

A1: this compound is an organic compound with the molecular formula C11H17NO2. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a benzene ring with two methoxy groups (veratryl group) attached to positions 3 and 4. An ethyl chain further extends from the benzene ring, with the terminal carbon linked to a methylamino group.

Q2: How does the structure of this compound relate to its biological activity, particularly as a potential bradycardic agent?

A2: [] Research indicates that modifying this compound by adding an acyclic amide side chain can lead to potent bradycardic activity. Specifically, compound 35, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide, demonstrated significant bradycardic effects in isolated guinea pig right atria and anesthetized dogs. This suggests that the acyclic amide moiety, along with the specific substituents on the phenyl ring, play crucial roles in interacting with target receptors or enzymes responsible for heart rate regulation.

Q3: Can this compound derivatives act as MDR modulators?

A3: Yes, research has shown that modifying this compound by incorporating it into anthranilamide structures can create potent P-glycoprotein (P-gp) inhibitors. [] These modified compounds exhibit enhanced activity compared to verapamil and reduced cytotoxicity compared to the known inhibitor XR9576. Furthermore, specific derivatives with ethyl or propyl spacers between nitrogen atoms exhibited the most potent P-gp inhibition. Interestingly, some derivatives like 22a displayed inhibitory activity against CYP3A4, an enzyme linked to tumor cell chemoresistance. This dual-action mechanism makes these derivatives promising candidates for further drug development.

Q4: Are there any efficient synthetic routes for producing this compound derivatives?

A4: Yes, a convenient one-pot synthesis method has been developed for creating unsymmetrical propane-1,3-diamine derivatives of this compound, specifically BRL 61010A. [] This method involves condensing this compound with acrolein, followed by in situ reductive amination with 3,4-dimethoxyaniline. This approach provides an efficient route to synthesize a valuable class of compounds with potential therapeutic applications.

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